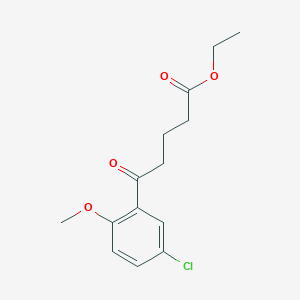
Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl N-(5-chloro-2-methoxyphenyl)carbamate” is a compound that Sigma-Aldrich provides to early discovery researchers as part of a collection of rare and unique chemicals . Another compound, “5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide”, is known to have a molecular formula of C16H17ClN2O4S .
Molecular Structure Analysis
The molecular structure of a related compound, “5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide”, has been studied .
Chemical Reactions Analysis
A related compound, “Ethyl 2-(5-chloro-2-methoxyphenyl)acetate”, has been mentioned in the context of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, “5-Chloro-2-methoxyphenylboronic acid”, are documented in a safety data sheet .
Applications De Recherche Scientifique
1. Applications in Brain Receptor Studies
Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate and its derivatives are utilized in the study of brain receptors, specifically the 5-HT1A receptors. These receptors are implicated in the pathophysiology of psychiatric and neurological disorders, making them a significant target for drug development. Studies using compounds like [11C]WAY-100635, a derivative of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate, provide detailed insights into the receptor's distribution in the living human brain through imaging techniques like PET (positron emission tomography). Such research holds potential for advancing our understanding of central nervous system pharmacology and offering new perspectives on drug action for psychiatric and neurological conditions (Pike et al., 1995), (Rabiner et al., 2002).
2. Exploring Environmental Health Impacts
Compounds structurally related to Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate, such as Di(2-ethylhexyl) phthalate (DEHP) metabolites, are frequently investigated in the context of environmental health. Studies focusing on these metabolites aim to evaluate their potential effects on human health, including their impact on endocrine functions and fertility. Research in this field often involves the biomonitoring of metabolites like mono(2-ethyl-5-hydroxyhexyl) phthalate and mono(2-ethyl-5-oxohexyl) phthalate, especially in vulnerable populations like children, to assess exposure levels and potential health risks (Hildenbrand et al., 2009), (de Cock et al., 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO4/c1-3-19-14(17)6-4-5-12(16)11-9-10(15)7-8-13(11)18-2/h7-9H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQDAZQAOCOGPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=C(C=CC(=C1)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501245173 |
Source


|
| Record name | Ethyl 5-chloro-2-methoxy-δ-oxobenzenepentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501245173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate | |
CAS RN |
951886-69-4 |
Source


|
| Record name | Ethyl 5-chloro-2-methoxy-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-chloro-2-methoxy-δ-oxobenzenepentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501245173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














